N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methylpyrazole-3-carboxamide
Description
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring fused with a cycloheptane ring, a pyrazole ring, and a carboxamide group
Properties
Molecular Formula |
C15H18N4O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O2S/c1-19-8-7-10(18-19)14(21)17-15-12(13(16)20)9-5-3-2-4-6-11(9)22-15/h7-8H,2-6H2,1H3,(H2,16,20)(H,17,21) |
InChI Key |
VUHKZDIOVFRMJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiophene ring, followed by the formation of the cycloheptane ring through cyclization reactions. The pyrazole ring is then introduced via condensation reactions, and the final step involves the formation of the carboxamide group through amidation reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as halides or amines can replace hydrogen atoms.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
Basic Information
- Chemical Formula: C16H17N3O2S
- Molecular Weight: 315.4 g/mol
- CAS Number: 313386-31-1
- Structural Characteristics: The compound features a unique cycloheptathiophene structure, which is known for its diverse biological activities.
Anti-inflammatory Activity
Research indicates that compounds similar to N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methylpyrazole-3-carboxamide exhibit potential as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. Molecular docking studies suggest that modifications to the compound can enhance its inhibitory potency against 5-LOX, making it a candidate for further optimization in anti-inflammatory therapies .
Antiviral Properties
The compound has also been explored for its antiviral potential. In particular, derivatives of cycloheptathiophene have shown promise in targeting viral RNA-dependent RNA polymerase (RdRP), which is essential for the replication of influenza viruses. Compounds that include similar structural motifs have been synthesized and evaluated for their ability to disrupt the PA-PB1 subunit interface of the influenza virus polymerase . This suggests that this compound could be developed into effective antiviral agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that utilize readily available reagents. Characterization methods such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .
Structure Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Variations in substituents on the pyrazole ring or modifications to the cycloheptathiophene core can significantly influence pharmacological properties. SAR studies have indicated that specific functional groups enhance anti-inflammatory and antiviral activities .
Case Study 1: Anti-inflammatory Evaluation
In a study evaluating various derivatives of cycloheptathiophene-based compounds, one derivative demonstrated a significant reduction in inflammation markers in vitro. The compound was tested against a standard model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a dose-dependent inhibition of pro-inflammatory cytokines, suggesting that similar compounds could be developed into therapeutic agents for inflammatory diseases .
Case Study 2: Antiviral Activity Against Influenza
A recent investigation focused on synthesizing compounds targeting influenza virus polymerase revealed that certain derivatives exhibited promising antiviral activity with low cytotoxicity. These compounds were assessed using plaque reduction assays against H1N1 influenza virus strains. The results showed that selected derivatives could reduce viral titers significantly compared to control groups .
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-chloropyridine-3-carboxamide: This compound has a similar thiophene-cycloheptane structure but differs in the presence of a chloropyridine group.
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxochromene-2-carboxamide:
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound features a pyrazolo[1,5-a]pyrimidine ring, which may offer distinct biological activities.
Biological Activity
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methylpyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O2S
- Molecular Weight : 318.39 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity and receptor functions. The specific pathways affected by this compound are still under investigation, but preliminary studies indicate potential effects on inflammatory pathways and cancer cell proliferation.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methylpyrazole have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antitumor Activity
Studies have demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell signaling. For example, compounds in this class have been shown to inhibit BRAF(V600E) and EGFR pathways .
3. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related pyrazole compounds indicates notable activity against various bacterial strains and fungi. Some derivatives have demonstrated lower minimum inhibitory concentrations compared to established antibiotics .
Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives revealed that certain compounds exhibited up to 85% inhibition of TNF-α production at a concentration of 10 µM. This highlights the potential of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methylpyrazole as a candidate for anti-inflammatory therapies .
Study 2: Antitumor Efficacy
In vitro testing against the RAW264.7 cancer cell line showed that related compounds significantly inhibited the secretion of nitric oxide (NO), a marker for tumor progression. This suggests that the compound may play a role in modulating tumor microenvironments .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
